1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
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Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the 1,2,4-oxadiazole and triazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C18H20FN5O5
- Molecular Weight : 373.38 g/mol
- CAS Number : 198140-06-6
The presence of the 1,2,4-oxadiazole ring is particularly significant due to its established bioactivity in various therapeutic areas.
Anticancer Activity
Research has highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It targets key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Study : In vitro studies demonstrated that derivatives with similar scaffolds exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.15 | HDAC Inhibition |
Compound B | A549 | 0.25 | Thymidylate Synthase Inhibition |
Target Compound | MCF-7 | 0.12 | Multi-target |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Broad-Spectrum Activity : Studies have indicated that derivatives of the oxadiazole ring possess antibacterial and antifungal activities. The target compound has been evaluated against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound C | S. aureus | 8 | Antibacterial |
Compound D | E. coli | 16 | Antibacterial |
Target Compound | Mycobacterium bovis | 4 | Antitubercular |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has shown potential in other areas:
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMRZXUXUUEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.